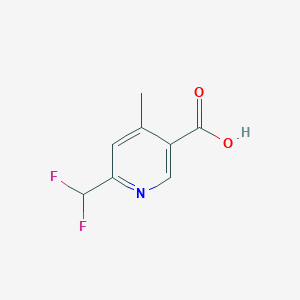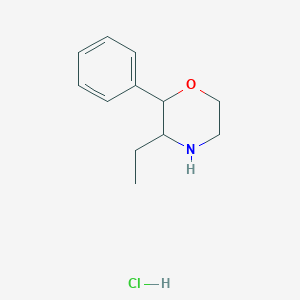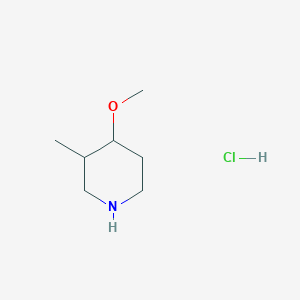
2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one
Overview
Description
2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one, also known as 5-Methoxy-2-((4-chlorophenyl)thio)methyl-4H-pyran-4-one, is a novel synthetic compound that has been studied extensively due to its potential applications in science and medicine. It is a small organic molecule that has a molecular weight of 272.8 g/mol and contains a 5-methoxy-2-((4-chlorophenyl)thio)methyl-4H-pyran-4-one moiety. The compound has been found to possess unique properties and has been studied for its potential applications in various fields, such as drug design, drug delivery, and biochemistry.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their potent antimicrobial properties. They can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics. This is particularly important in the era of increasing antibiotic resistance .
Antifungal Applications
Similar compounds have been used to create antifungal agents. The thiazole ring, in particular, is a common feature in many antifungal drugs, suggesting that our compound could be explored for use against fungal infections .
Anticancer Research
Thiazole derivatives have shown promise in anticancer research. They can be used to synthesize compounds that may inhibit cancer cell growth or proliferation. The unique structure of “2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one” could be key in developing novel antineoplastic agents .
Neuroprotective Agents
The neuroprotective potential of thiazole compounds has been documented. They may protect nerve cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory and Analgesic Properties
Thiazole derivatives can exhibit significant anti-inflammatory and analgesic effects. This compound could be synthesized into drugs that reduce inflammation or act as pain relievers without the side effects associated with current medications .
Antiviral Agents
Given the structural similarity to other thiazole-based antiviral drugs, this compound could be investigated for its efficacy against various viral infections, including HIV and influenza .
Agricultural Chemicals
Thiazole derivatives are also used in agriculture as fungicides or biocides. The compound could be modified to protect crops from fungal diseases or pests .
Mechanism of Action
Thiazole nucleus, another common structure in bioactive compounds, is reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13-7-17-10(6-12(13)15)8-18-11-4-2-9(14)3-5-11/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLLPJCFDZUWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CSC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4H-pyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



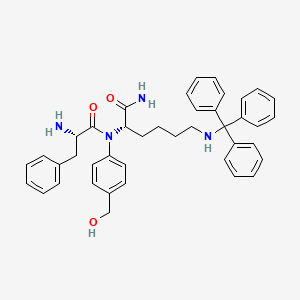

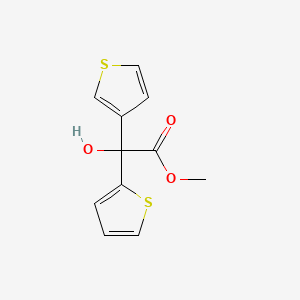

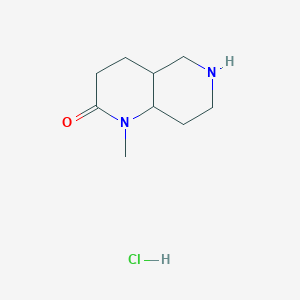
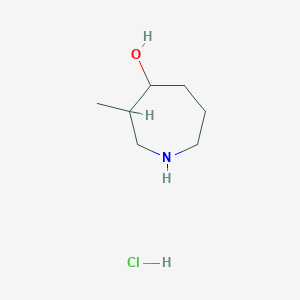
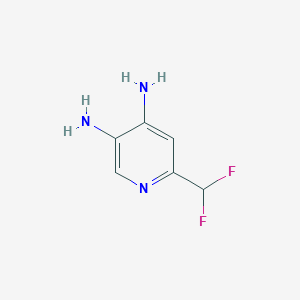
![Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1435473.png)
![(1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B1435474.png)

